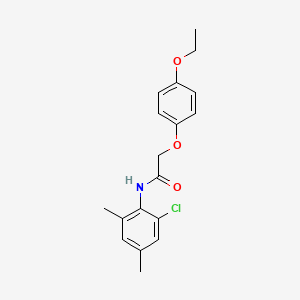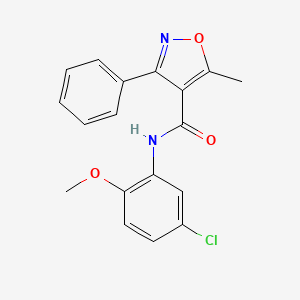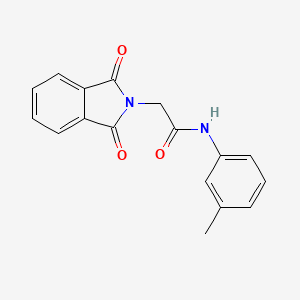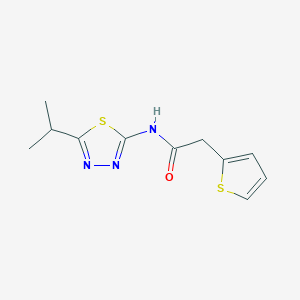![molecular formula C16H14ClN3OS B5690177 N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690177.png)
N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to modulate the immune system and treat various autoimmune diseases. In
作用機序
N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, this compound prevents the activation of downstream signaling pathways, which results in the suppression of immune responses. This mechanism of action makes this compound a promising therapeutic agent for various autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various preclinical and clinical studies. It has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. In clinical trials, this compound has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide has several advantages for use in lab experiments. It has high purity and stability, making it suitable for use in various assays and experiments. Additionally, it has a well-characterized mechanism of action, which makes it easier to interpret the results of experiments. However, this compound also has some limitations, such as its relatively high cost and limited availability.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide. One area of research is to investigate its potential therapeutic applications in other autoimmune diseases such as multiple sclerosis and lupus. Another area of research is to develop more potent and selective JAK inhibitors that have fewer side effects and better efficacy. Additionally, research can be conducted to investigate the long-term safety and efficacy of this compound in clinical trials. Overall, this compound has the potential to be a promising therapeutic agent for various autoimmune diseases, and further research is needed to fully explore its potential.
合成法
The synthesis of N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide involves the reaction of 4-chloroaniline with 3-cyano-4,6-dimethyl-2-chloropyridine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with thioacetic acid to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways of immune cells. By modulating the immune system, this compound has the potential to reduce inflammation and prevent tissue damage in autoimmune diseases.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-10-7-11(2)19-16(14(10)8-18)22-9-15(21)20-13-5-3-12(17)4-6-13/h3-7H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUQHSLULAFDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-oxo-2-(3-phenylpropyl)-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5690103.png)
![5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5690111.png)
![5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5690121.png)
![5,7-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5690126.png)


![3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5690147.png)


![2-cyclopropyl-8-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690160.png)
![1-{1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5690163.png)
![[4-({1-[4-(diethylamino)benzoyl]pyrrolidin-3-yl}methyl)phenyl]methanol](/img/structure/B5690173.png)
![2-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole](/img/structure/B5690174.png)
